
2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, a bromine atom, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester typically involves multiple steps. One common method includes the bromination of 2-fluorophenylthiazole followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, oxidized thiazole compounds, and reduced ester derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzoic acid methyl ester: Shares the bromine and fluorine substituents but lacks the thiazole ring.
2-Fluorophenylboronic acid: Contains the fluorophenyl group but differs in its boronic acid functionality.
Uniqueness
2-Bromo-5-(2-fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H7BrFNO2S |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-10(15)8-9(17-11(12)14-8)6-4-2-3-5-7(6)13/h2-5H,1H3 |
Clave InChI |
NEVAJOVILNIDTJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)Br)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


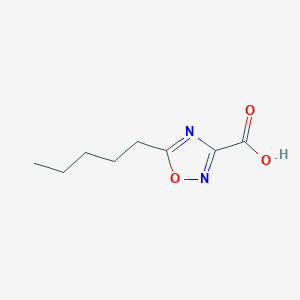
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

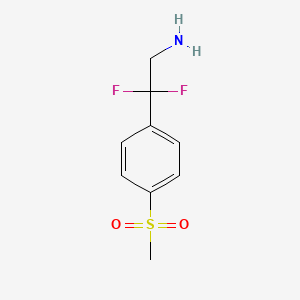
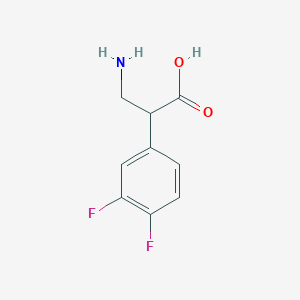
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
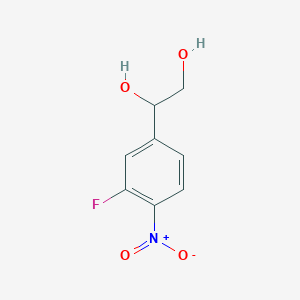
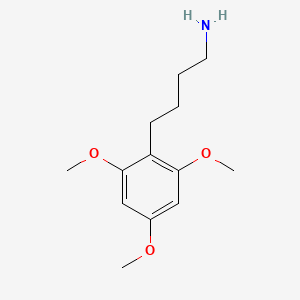

![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
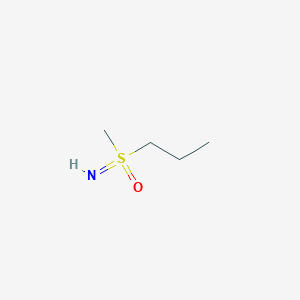

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
